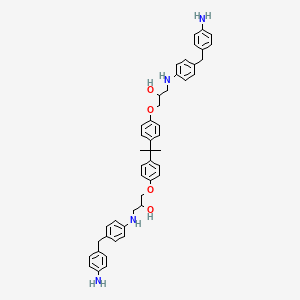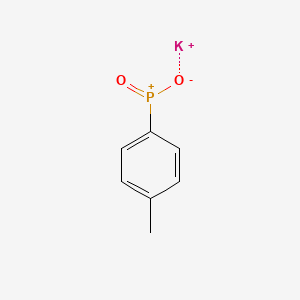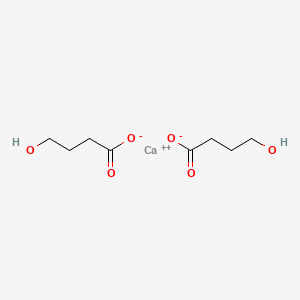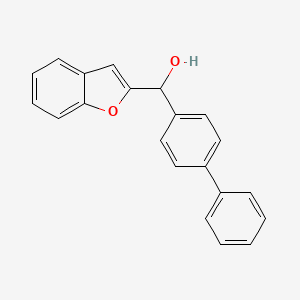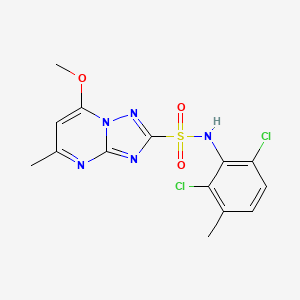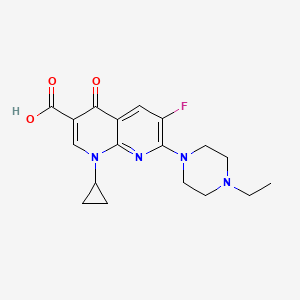
2,6-Dibenzyltoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It is a derivative of toluene, where two benzyl groups are attached to the 2 and 6 positions of the toluene ring. This compound is known for its stability and is used in various industrial applications, particularly as a liquid organic hydrogen carrier (LOHC) due to its ability to absorb and release hydrogen through chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dibenzyltoluene can be synthesized through the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction can be represented as follows:
C7H8+2C7H7ClAlCl3C21H20+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form perhydro-2,6-dibenzyltoluene, which is used in hydrogen storage applications.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrogenation: Typically performed using a ruthenium catalyst (Ru/Al2O3) at elevated temperatures (120-200°C) and pressures (50 bar).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Hydrogenation: Perhydro-2,6-dibenzyltoluene.
Oxidation: Benzyl alcohols and benzoic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,6-Dibenzyltoluene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrogen storage and release mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo controlled chemical reactions.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Widely used as a heat transfer fluid and in hydrogen storage systems due to its high hydrogen capacity and stability
Mécanisme D'action
The mechanism by which 2,6-Dibenzyltoluene exerts its effects primarily involves its ability to undergo hydrogenation and dehydrogenation reactions. In hydrogen storage applications, the compound absorbs hydrogen through catalytic hydrogenation, forming perhydro-2,6-dibenzyltoluene. The hydrogen can be released through dehydrogenation, facilitated by a suitable catalyst. The molecular targets and pathways involved include the aromatic rings and the catalytic sites on the catalyst surface .
Comparaison Avec Des Composés Similaires
Benzyltoluene: Similar structure but with only one benzyl group attached to the toluene ring.
Diphenylmethane: Contains two phenyl groups attached to a central methylene group.
Benzylbenzene: Consists of a benzyl group attached to a benzene ring.
Uniqueness: 2,6-Dibenzyltoluene is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to act as a liquid organic hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage and transfer applications .
Propriétés
Numéro CAS |
101232-44-4 |
|---|---|
Formule moléculaire |
C21H20 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,3-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-20(15-18-9-4-2-5-10-18)13-8-14-21(17)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
Clé InChI |
OSKNTTXXQQCIRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





